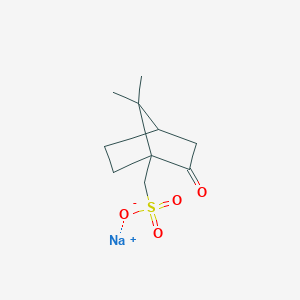

Sodium camphorsulfonate

Overview

Description

Enantioselective Synthesis Analysis

The synthesis of camphor-derived sulfur ylides has been explored for the enantioselective creation of vinylcyclopropanes and vinylepoxides. These ylides, when reacted with various substrates, yield products with high diastereoselectivities and enantioselectivities. The role of the hydroxyl group in controlling these selectivities has been emphasized, and the underlying mechanisms have been studied using density functional theory calculations .

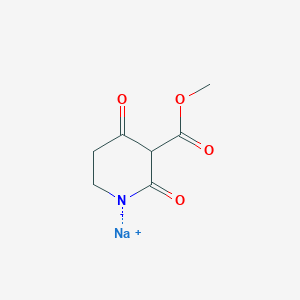

Molecular Structure Analysis

The binding of sodium to bis-camphorsulfonyl urea, a hydrogen bonding catalyst, has been shown to enhance the selectivity of enantioselective Friedel–Crafts reactions. Spectroscopic studies, supported by Density Functional Theory calculations, have revealed that sodium cation binds through the oxygen atoms of carbonyl and sulfonyl groups, altering the conformation of the sulfonyl urea and bringing the chiral camphor groups closer to the incipient chiral center .

Chemical Reactions Analysis

Camphor-derived chiral sulfones have been synthesized, and their reactions with various reagents have been studied. These reactions include Wagner–Meerwein rearrangements, cyclizations with complete stereoselectivity, and retro-aldol reactions. The synthesis of tricyclic β-hydroxy sulfones and their subsequent reactions have been characterized, with the relative configurations determined by X-ray crystallography .

Physical and Chemical Properties Analysis

The synthesis of camphor sulfonic acid and its enantiomers has been achieved through the reaction of camphor with sulfuric acid. The optimal conditions for this synthesis have been determined, and the characteristics of the compounds have been identified using melting point, optical rotation, and Fourier Transform Infrared (FT-IR) spectroscopy .

Case Studies

In one case study, camphor-derived sulfonium salts were used in an asymmetric formal [4+1] cycloaddition with aldimines to synthesize trans-2,3-disubstituted-2,3-dihydrobenzofurans with high diastereoselectivity and enantioselectivity . Another case involved the resolution of sibutramine using D-camphor-10-sulfonic acid, leading to the formation of diastereomer salts and the successful isolation of the product .

Additional Insights

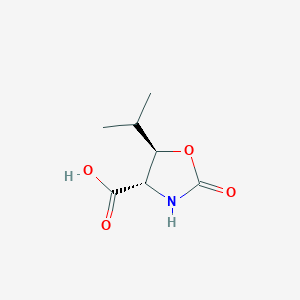

Chiral lanthanide(III) complexes have been synthesized using sodium D-camphor-β-sulfonate, indicating the formation of SNO tridentate ligands and proposing a nine-coordinated model for these complexes . The use of camphorsulfonate as an anion in an ionic liquid has been shown to increase the number of free imidazolium cations, influencing the stereoselectivity of Diels-Alder reactions . Furthermore, the asymmetric oxidation of sulfides to sulfoxides using a chiral N-sulfonyloxaziridine derived from camphor has been reported, with high enantioselectivity . Lastly, stable arenediazonium camphorsulfonate salts have been synthesized and applied in halogenation reactions and DNA cleavage studies .

Scientific Research Applications

1. Chemical Synthesis and Ligand Design

Sodium camphorsulfonate and its derivatives are used in the design and synthesis of novel chiral ligands. These substances have practical significance in various industries including medicine and chemical industries. For instance, Luo Yi-ming (2013) synthesized novel chiral camphorsulfonamide ligands using D-camphorsulfonic acid, demonstrating its utility in organic chemical intermediates (Luo Yi-ming, 2013).

2. Spectroscopic and Reactive Charge Transfer Studies

Sodium camphorsulfonate has been studied for its structural, spectral, and reactive properties using techniques like FT-IR and FT-Raman spectroscopy. A study by P. Sangeetha et al. (2020) explored these characteristics, providing insights into the compound's applications in the medical field (P. Sangeetha et al., 2020).

3. Role in Genotoxic Impurity Control

In the pharmaceutical industry, sodium camphorsulfonate derivatives are involved in the control of potential genotoxic impurities (PGIs) in the manufacturing of active pharmaceutical ingredients (APIs). A 2022 study by K. Lee, Wokchul Yoo, and J. Jeong developed analytical methods to quantify these impurities, emphasizing the role of sodium camphorsulfonate in ensuring drug safety (K. Lee, Wokchul Yoo, J. Jeong, 2022).

4. Halogenation and DNA Cleavage

Sodium camphorsulfonate salts have been used in the synthesis of stable arenediazonium camphorsulfonate salts, which exhibit efficient DNA cleaving properties. This was demonstrated in a study by V. Vajpayee et al. (2013), indicating the potential application in biochemical research (V. Vajpayee et al., 2013).

5. Ionic Liquids and Stereoselectivity

In 2005, K. Nobuoka et al. explored the use of camphorsulfonate in ionic liquids, finding that it increases the number of free imidazolium cations, thereby enhancing endo/exo stereoselective reactions. This highlights its role in stereoselectivity in chemical reactions (K. Nobuoka et al., 2005).

6. Sodium Binding and Catalyst Enhancement

Studies on sodium binding to urea catalysts have shown that sodium camphorsulfonate can enhance the selectivity of chemical reactions. P. P. Kundu et al. (2015) discovered that sodium binding changes the conformation of sulfonyl urea, improving reaction selectivity (P. P. Kundu et al., 2015).

7. Nanomaterial Synthesis

Mechanism of Action

Target of Action

It’s known that it has been used in pharmaceutical formulations , suggesting that it interacts with biological targets to exert its effects.

Mode of Action

The compound is believed to involve a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

It’s known to be used in the treatment of dizziness and syncope , suggesting that it may have effects on the nervous system.

Action Environment

The action, efficacy, and stability of Sodium camphorsulfonate can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it decomposes at high temperatures . Furthermore, its solubility in water suggests that it may be more effective in aqueous environments .

Safety and Hazards

Sodium camphorsulfonate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

sodium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S.Na/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMAOFAHBPCBHJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885600 | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Sodium camphorsulfonate | |

CAS RN |

34850-66-3 | |

| Record name | Sodium camphorsulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034850663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium (±)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

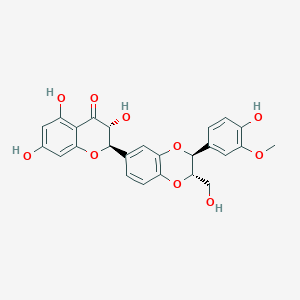

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

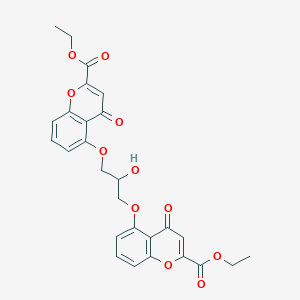

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of Sodium camphorsulfonate in current research?

A1: Sodium camphorsulfonate is primarily utilized as a chiral resolving agent and as a dopant in the synthesis of conductive polymers. For instance, it is employed in the preparation of Gabexate Mesylate, a pharmaceutical compound [, ]. Furthermore, Sodium camphorsulfonate serves as a dopant in enhancing the electrical conductivity of polypyrrole, a type of conductive polymer [].

Q2: How does the reactor configuration influence the properties of Sodium camphorsulfonate-doped polypyrrole?

A2: Research indicates that employing a three-compartment reactor (3CR) during the electropolymerization of Sodium camphorsulfonate-doped polypyrrole results in superior electrical conductivity and a smoother surface morphology compared to polypyrrole synthesized using a single-compartment reactor (SCR) []. This difference can be attributed to the progressive lowering of electrolyte pH at the anode in the 3CR system, which contrasts with the relatively stable pH observed in the SCR system [].

Q3: Can you elaborate on the analytical methods used to characterize Sodium camphorsulfonate and its related compounds?

A3: Several analytical techniques are employed to characterize Sodium camphorsulfonate and its derivatives. Reversed-phase ion-pair high-performance liquid chromatography (RP-ion pair-HPLC) has been successfully utilized for the determination of Gabexate Mesylate, a compound synthesized using Sodium camphorsulfonate [, , ]. This method provides high sensitivity and selectivity for analyzing Gabexate Mesylate in pharmaceutical formulations [, , ].

Q4: Are there any studies investigating the electrochemical behavior of Sodium camphorsulfonate?

A4: While not directly focusing on Sodium camphorsulfonate, research highlights the electrochemical behavior of aryl olefins in the presence of Sodium camphorsulfonate as a supporting electrolyte []. The study revealed that the choice of supporting electrolyte, including Sodium camphorsulfonate, can significantly impact product distribution during the anodic oxidation of aryl olefins [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.